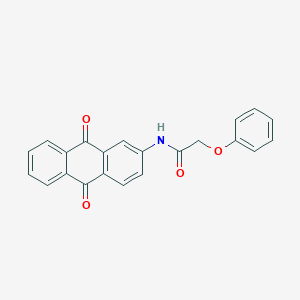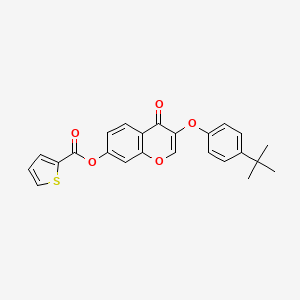![molecular formula C19H16ClNO2 B11636150 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione CAS No. 62370-69-8](/img/structure/B11636150.png)
2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Cloroanilino)metiliden]-5-fenilciclohexano-1,3-diona es un compuesto químico conocido por su estructura y propiedades únicas. Se caracteriza por un anillo de ciclohexano sustituido con un grupo fenilo y un grupo 4-cloroanilino.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(4-Cloroanilino)metiliden]-5-fenilciclohexano-1,3-diona típicamente implica la condensación de 4-cloroanilina con un derivado adecuado de ciclohexano-1,3-diona. La reacción se lleva a cabo generalmente en presencia de una base, como el hidróxido de sodio, bajo condiciones de reflujo. La mezcla de reacción se enfría entonces, y el producto se aísla por filtración y recristalización.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El producto se somete entonces a rigurosas medidas de control de calidad para cumplir con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(4-Cloroanilino)metiliden]-5-fenilciclohexano-1,3-diona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos en condiciones adecuadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Formación de las quinonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-[(4-Cloroanilino)metiliden]-5-fenilciclohexano-1,3-diona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-[(4-Cloroanilino)metiliden]-5-fenilciclohexano-1,3-diona implica su interacción con dianas moleculares específicas. El compuesto se puede unir a enzimas o receptores, modulando su actividad y dando lugar a varios efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(4-Bromoanilino)metiliden]-5-fenilciclohexano-1,3-diona
- 2-[(4-Metoxianilino)metiliden]-5-fenilciclohexano-1,3-diona
- 2-[(4-Nitroanilino)metiliden]-5-fenilciclohexano-1,3-diona
Singularidad
2-[(4-Cloroanilino)metiliden]-5-fenilciclohexano-1,3-diona es único debido a la presencia del grupo cloro, que confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones, lo que lo distingue de sus análogos con diferentes sustituyentes.
Propiedades
Número CAS |
62370-69-8 |
|---|---|
Fórmula molecular |
C19H16ClNO2 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H16ClNO2/c20-15-6-8-16(9-7-15)21-12-17-18(22)10-14(11-19(17)23)13-4-2-1-3-5-13/h1-9,12,14,22H,10-11H2 |
Clave InChI |
AGCOMGHDFFZMCE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
![ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)
![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636166.png)
![Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11636170.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)
![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)
